molecular formula C6H6BNO3 B567444 (5-Formylpyridin-2-yl)boronic acid CAS No. 1310404-07-9

(5-Formylpyridin-2-yl)boronic acid

Cat. No.: B567444
CAS No.: 1310404-07-9
M. Wt: 150.928
InChI Key: GGOXLPCTWDZMCE-UHFFFAOYSA-N
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Description

(5-Formylpyridin-2-yl)boronic acid (CAS 1310404-07-9) is a versatile pyridine-based boronic acid that serves as a valuable building block in organic synthesis and pharmaceutical research. Its molecular formula is C6H6BNO3 and it has a molecular weight of 150.93 g/mol . The compound features two critical functional groups: a boronic acid moiety suitable for Suzuki-Miyaura cross-coupling reactions and an aldehyde group that offers a distinct reactive handle for further derivatization . This bifunctionality makes it a particularly useful reagent for constructing complex molecules, as the boronic acid can participate in palladium-catalyzed coupling with aryl halides to form biaryl structures, while the formyl group can undergo condensation or nucleophilic addition reactions. Compounds with a 2-pyridinyl group adjacent to the boronic acid can act as [N,O]-bidentate ligands, which are known to stabilize intermediates in coordination chemistry and can facilitate unique reactions, such as the base-promoted disproportionation of boronic acids . As a biochemical reagent, it can be used as a biological material or organic compound for life science-related research. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions; it is recommended to be stored sealed in a dry, cool environment .

Properties

IUPAC Name

(5-formylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOXLPCTWDZMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290726
Record name B-(5-Formyl-2-pyridinyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-07-9
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Chemical Reactivity and Transformation of 5 Formylpyridin 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions as a Primary Synthetic Utility

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. yonedalabs.comresearchgate.net (5-Formylpyridin-2-yl)boronic acid serves as a competent nucleophilic partner in these palladium- or nickel-catalyzed reactions, coupling with various organic halides and pseudohalides. nih.govnih.govnih.govpolyu.edu.hk The presence of the electron-deficient pyridine (B92270) ring and the formyl group influences the reactivity of the boronic acid.

The Suzuki-Miyaura reaction employing 2-pyridyl boronic acid derivatives is versatile, accommodating a wide range of electrophilic partners. This includes aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides like triflates. nih.govorganic-chemistry.org The reaction facilitates the synthesis of complex molecules containing the 5-formyl-2,2'-bipyridine core, a key structural motif in various functional materials and ligands.

The coupling is generally effective with a diverse array of substrates:

Aryl Halides: Electron-rich, electron-poor, and sterically hindered aryl bromides and chlorides can be successfully coupled. For instance, substrates like 4-bromoanisole (B123540) and 3,5-(bis-trifluoromethyl)bromobenzene react efficiently. nih.gov

Heteroaryl Halides: A variety of heteroaryl halides are suitable coupling partners, including bromopyrimidines and bromoisoquinolines, leading to the formation of complex heterobiaryl systems. nih.gov

Pseudohalides: Aryl and vinyl triflates are also effective electrophiles in these coupling reactions. organic-chemistry.org

However, 2-heteroaryl boronic acids can be challenging substrates due to their propensity for protodeboronation (cleavage of the C-B bond by a proton source) under basic reaction conditions. nih.govnih.govmit.edu Despite this, optimized conditions and catalyst systems have been developed to effectively couple these sensitive reagents. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Pyridyl Boronates and Various Halides
Boronic Acid DerivativeCoupling PartnerCatalyst SystemProductYieldReference
Lithium triisopropyl 2-pyridylboronate3,5-(Bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / P(tBu)₃2-(3,5-Bis(trifluoromethyl)phenyl)pyridine82% nih.gov
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ / P(tBu)₃2-(4-Methoxyphenyl)pyridine74% nih.gov
Lithium triisopropyl 2-pyridylboronate5-BromopyrimidinePd₂(dba)₃ / P(tBu)₃5-(Pyridin-2-yl)pyrimidine91% nih.gov
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoride (B91410) (PyFluor)Pd(dppf)Cl₂2-(Thiophen-2-yl)pyridineGood nih.gov
Phenylboronic acid2-Chloropyridine[Pd(IPr)(cin)Cl]2-Phenylpyridine73% st-andrews.ac.uk

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system. Both palladium and nickel complexes are widely used, with palladium being the most common. researchgate.net

Palladium Catalysts: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium complexes. nih.govorganic-chemistry.org The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and sterically hindered biaryl phosphines like SPhos and XPhos are highly effective. nih.gov The ligand's electronic properties and steric bulk influence catalyst activity and stability, which is particularly important when using challenging substrates like heteroaryl boronic acids. nih.govnih.gov For instance, the use of a precatalyst that rapidly generates the active Pd(0) species at room temperature allows for the successful coupling of unstable 2-heteroaryl boronic acids before they can decompose. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form stable complexes with palladium that exhibit high catalytic activity, often at low catalyst loadings. st-andrews.ac.uk Commercially available, air-stable precatalysts like [Pd(IPr)(cin)Cl] have proven effective for coupling aryl chlorides under mild conditions. st-andrews.ac.uk

Nickel Catalysts: Nickel-based catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity. researchgate.net They have been successfully employed in cross-coupling reactions involving organoboronic acids and are compatible with various functional groups, including aldehydes. nih.govpolyu.edu.hkresearchgate.net

The optimization of reaction conditions is critical for achieving high yields and preventing side reactions like homocoupling and protodeboronation. yonedalabs.com

Base: A base is required to activate the boronic acid for transmetalation to the metal center. organic-chemistry.org Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govst-andrews.ac.uk The choice of base can be substrate-dependent.

Solvent: A wide range of organic solvents are suitable for Suzuki-Miyaura reactions, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF). yonedalabs.com Often, the addition of water to the organic solvent is beneficial, creating a biphasic system. yonedalabs.comnih.gov Water can help dissolve the inorganic base and facilitate the activation of the boronic acid species. yonedalabs.comresearchgate.net Reactions using ethanol (B145695)/water mixtures have also been reported as a "greener" alternative. st-andrews.ac.uk While ionic liquids are used in some cross-coupling reactions, their specific application with this compound is not extensively documented in the provided sources.

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCommon Reagents/ConditionsPurposeReference
CatalystPd(dppf)Cl₂, Pd₂(dba)₃, [Pd(IPr)(cin)Cl]Facilitates the C-C bond formation nih.govnih.govst-andrews.ac.uk
BaseK₂CO₃, K₃PO₄, KF, Cs₂CO₃Activates the boronic acid for transmetalation nih.govnih.govorganic-chemistry.org
SolventDioxane/H₂O, Toluene, THF, EtOH/H₂OSolubilizes reactants and facilitates the reaction yonedalabs.comnih.govst-andrews.ac.uk
TemperatureRoom Temperature to 100 °CControls reaction rate and selectivity nih.govorganic-chemistry.orgnih.gov

Reactivity of the Formyl Group

The formyl group at the 5-position of the pyridine ring is a versatile functional handle that can undergo various transformations independently of the boronic acid moiety.

The aldehyde functionality readily participates in condensation reactions with α-nucleophiles like hydroxylamines and hydrazines to form oximes and hydrazones, respectively. nih.gov These reactions are fundamental in bioconjugation and dynamic combinatorial chemistry. nih.govrsc.org

The reaction mechanism typically involves a proton-catalyzed attack of the nucleophile on the carbonyl carbon, followed by dehydration to form the C=N double bond. nih.gov For aldehydes with a proximal boronic acid, such as in 2-formylphenylboronic acid (a close analog of the title compound), the boronic acid can accelerate the rate of product formation. chemrxiv.orgnih.gov These reactions form highly dynamic covalent bonds that can rapidly form and dissociate at equilibrium under physiological pH. rsc.orgchemrxiv.org The stability and dynamics of the resulting hydrazone or oxime can be influenced by pH. rsc.orgnih.gov For example, with certain carbohydrazides, a heterocyclic diazaborine (B1195285) (DAB) form is dominant at high pH (8–9), while lowering the pH can open the ring to yield the hydrazone form. nih.gov

Table 3: Condensation Reactions of the Formyl Group
ReactantProduct TypeKey FeaturesReference
Hydroxylamine (e.g., O-methylhydroxylamine)OximeForms a dynamic C=N-O linkage; often thermodynamically more stable than hydrazones. chemrxiv.org
Hydrazine (e.g., Acethydrazide)HydrazoneForms a dynamic C=N-N linkage; can cyclize with a proximal boronic acid. chemrxiv.org
CarbohydrazideHydrazone / DiazaborineProduct structure (cyclic vs. open-chain) can be pH-dependent. nih.gov

The formyl group is susceptible to both reduction and oxidation, providing pathways to other important functional groups.

Reduction: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group). The reduction of 2-formylphenylboronic acids is a versatile and direct method for the synthesis of benzoxaboroles, a class of compounds with significant biological activity. mdpi.com This transformation demonstrates the synthetic utility of reducing the formyl group while the boronic acid moiety remains intact or participates in cyclization.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. Furthermore, the boronic acid itself can be oxidized, for example, using hydrogen peroxide (H₂O₂). This oxidation of the arylboronic acid can effectively "freeze" the dynamic equilibrium of oxime or hydrazone linkages by dramatically slowing the forward condensation reaction and increasing the hydrolytic half-life of the product. rsc.orgchemrxiv.org

Nucleophilic Additions and Further Functionalization

The aldehyde group in this compound is susceptible to nucleophilic attack, providing a gateway to a variety of functional group interconversions.

One common transformation is reductive amination , where the formyl group reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for introducing amino functionalities. Reagents like sodium borohydride (B1222165) are often employed for the reduction step.

Another significant reaction is the Wittig reaction , which converts the aldehyde into an alkene. wikipedia.orglumenlearning.comnih.gov This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, and is a widely used method for carbon-carbon bond formation. wikipedia.orglumenlearning.commasterorganicchemistry.com The nature of the substituents on the ylide can influence the stereochemistry (E/Z configuration) of the resulting alkene. nih.govorganic-chemistry.org

The formyl group can also undergo addition reactions with various carbon nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols. Subsequent oxidation of these alcohols can then yield ketones, further expanding the synthetic utility of the original molecule.

These nucleophilic addition reactions are pivotal for elaborating the structure of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Transformations Involving the Boronic Acid Moiety

The boronic acid group is a key functional handle that partakes in several important and often reversible reactions, making it highly valuable in materials science and supramolecular chemistry.

Transesterification Reactions with Diols

Boronic acids readily undergo condensation reactions with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govnih.gov This process, known as transesterification, is typically reversible and the stability of the resulting boronate ester is influenced by factors such as pH and the structure of the diol. nih.govnih.gov The formation of five- or six-membered rings with diols is a characteristic and synthetically useful reaction of boronic acids. nih.govnih.gov

ReactantProductConditions
This compound + 1,2-Diol (e.g., ethylene (B1197577) glycol)Cyclic boronate ester (dioxaborolane derivative)Typically in anhydrous organic solvents or aqueous media
This compound + 1,3-Diol (e.g., propane-1,3-diol)Cyclic boronate ester (dioxaborinane derivative)Typically in anhydrous organic solvents or aqueous media

Complexation with Diols and Polyols for Reversible Covalent Linkages

The reversible nature of boronate ester formation is a cornerstone of dynamic covalent chemistry. utexas.edu This property allows for the creation of materials that can self-heal or respond to external stimuli. acs.orgrsc.org The interaction between the boronic acid moiety of this compound and polyols (molecules with multiple hydroxyl groups) can lead to the formation of cross-linked polymer networks or hydrogels. rsc.orgnih.gov

The strength of the interaction and the stability of the resulting linkages are dependent on the pH of the medium and the specific structures of the boronic acid and the polyol. nih.govnih.gov This dynamic covalent bonding has been exploited in the development of "smart" materials, sensors for saccharides, and drug delivery systems. utexas.edunih.gov

Interacting MoleculesType of LinkageKey Features
This compound and a Diol/PolyolReversible Covalent Boronate EsterpH-dependent stability, dynamic nature

Exploration of Cascade, Tandem, and Multicomponent Reactions

The dual functionality of this compound makes it an ideal candidate for use in complex reaction sequences such as cascade, tandem, and multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation, reducing waste and simplifying purification processes. nih.gov

In a multicomponent reaction , three or more reactants combine in a one-pot synthesis to form a product that incorporates portions of all the starting materials. mdpi.comrsc.org For example, this compound could potentially participate in Ugi or Passerini-type reactions, where the aldehyde function reacts with an amine, an isocyanide, and a carboxylic acid to rapidly generate complex molecular scaffolds.

Cascade reactions , also known as tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. A substrate containing the this compound motif could be designed to undergo an initial reaction at one of the functional groups, which then triggers a subsequent cyclization or rearrangement involving the other group. For instance, a palladium-catalyzed cascade reaction involving arylboronic acids and ketonitriles has been reported for the synthesis of pyridines. nih.gov

The exploration of such reactions with this compound opens up avenues for the rapid and efficient synthesis of diverse and complex heterocyclic compounds with potential applications in various fields of chemistry.

V. Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. musechem.com The reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the coupling of an organoboron compound, such as (5-Formylpyridin-2-yl)boronic acid, with an organohalide. wikipedia.org The process is catalyzed by a palladium complex and requires a base. yonedalabs.comorganic-chemistry.org The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. musechem.comwikipedia.org

The catalytic cycle begins with a coordinatively unsaturated Pd(0) species. yonedalabs.com

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., an aryl or vinyl halide), forming a square-planar Pd(II) complex. wikipedia.orgyonedalabs.com This step results in the formation of a new organopalladium intermediate. wikipedia.org While oxidative addition typically proceeds with retention of stereochemistry for vinyl halides, it can lead to inversion with allylic and benzylic halides. wikipedia.org

Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. wikipedia.org For this to occur, the boronic acid must first be activated by a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This boronate then transfers its organic moiety (in this case, the 5-formylpyridin-2-yl group) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org The precise mechanism of transmetalation is complex and can be influenced by the specific reactants and conditions. wikipedia.org

Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired cross-coupled product and regenerating the catalytically active Pd(0) species. yonedalabs.com The Pd(0) catalyst can then re-enter the catalytic cycle. yonedalabs.com

A potential side reaction in Suzuki-Miyaura coupling is homocoupling, where two molecules of the boronic acid couple together. yonedalabs.com This can be more prevalent if Pd(II) species are present at the start of the reaction or if oxygen is not properly excluded. yonedalabs.com Another competing reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. yonedalabs.com Heteroaromatic boronic acids, particularly those with nitrogen atoms in the ring, can be susceptible to this side reaction. yonedalabs.comresearchgate.net

StepDescriptionKey Intermediates
Oxidative Addition Insertion of Pd(0) into the organohalide bond.Pd(II)-organohalide complex
Transmetalation Transfer of the organic group from the activated boronic acid to the Pd(II) center.Diorganopalladium(II) complex
Reductive Elimination Coupling of the two organic groups and regeneration of the Pd(0) catalyst.Cross-coupled product and Pd(0)

Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like saccharides. nih.govsemanticscholar.org This interaction is the basis for their use in sensors and biomaterials. nih.gov The mechanism involves the formation of a boronate ester. researchgate.net

In aqueous solution, a boronic acid such as this compound exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The formation of the tetrahedral boronate occurs through the acceptance of a hydroxide (B78521) ion from the solution, demonstrating the Lewis acidic nature of the boron atom. nih.gov The position of this equilibrium is dependent on the pH of the solution and the pKa of the boronic acid. nih.govnih.gov

The reaction with a diol proceeds via a condensation reaction, forming a cyclic boronate ester. nih.gov The generally accepted mechanism suggests that the reaction can proceed through pathways involving either the neutral boronic acid or the anionic boronate. researchgate.netnih.gov Kinetic studies have indicated that the boronate ion is significantly more reactive towards diols than the neutral boronic acid. nih.gov The formation of the boronate ester is a reversible process, and the stability of the resulting complex is influenced by factors such as the structure of the diol, the pH of the solution, and the electronic properties of the boronic acid. nih.govrsc.org For instance, the presence of electron-withdrawing groups on the aryl ring of the boronic acid can increase its Lewis acidity and affect the stability of the diol complex. semanticscholar.org

Form of Boronic AcidGeometryInteraction with Diol
Neutral Boronic AcidTrigonal PlanarCan react with diols, but is less reactive.
Anionic BoronateTetrahedralMore reactive towards diols, leading to the formation of a cyclic boronate ester.

The formyl group (-CHO) on the pyridine (B92270) ring of this compound is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and the boronic acid moiety.

In the context of complex systems, the formyl group can undergo reactions typical of aldehydes. These include nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This can lead to the formation of alcohols (via reduction), imines (via reaction with primary amines), and other derivatives.

The boronic acid group at the 2-position of the pyridine ring can have a significant impact on the reactivity of the formyl group at the 5-position. The boronic acid is an electron-withdrawing group, which can increase the electrophilicity of the formyl group, making it more susceptible to nucleophilic attack.

Conversely, the reaction conditions used for transformations of the formyl group must be compatible with the boronic acid moiety. Boronic acids, particularly 2-pyridylboronic acids, can be prone to protodeboronation, especially under certain pH conditions. researchgate.net Studies have shown that 2-pyridyl boronic acids can undergo rapid protodeboronation, a process that can be influenced by the presence of Lewis acids. researchgate.net Therefore, mechanistic considerations for reactions involving the formyl group must also take into account the stability and potential side reactions of the boronic acid group.

Theoretical Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is widely employed to study the stability, reactivity, and reaction mechanisms of chemical compounds, including organoboron species like this compound. mdpi.com

DFT calculations can provide valuable insights into the stability of different conformations of a molecule and its complexes. For example, DFT has been used to determine the relative stabilities of various boronic acid-diol complexes, helping to understand the factors that govern binding affinity. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction. This allows for the elucidation of reaction mechanisms, such as the intricate steps of the Suzuki-Miyaura coupling. mdpi.com

In the context of this compound, DFT calculations could be used to:

Determine the most stable geometric structure of the molecule.

Calculate the pKa value of the boronic acid.

Investigate the mechanism of its interaction with diols, including the transition state energies for complex formation.

Model the catalytic cycle of its participation in Suzuki-Miyaura cross-coupling reactions, providing insights into the energies of intermediates and transition states. mdpi.com

Assess the electronic effects of the formyl and boronic acid groups on the pyridine ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO is the highest energy orbital that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy and localization of the HOMO and LUMO of this compound are crucial determinants of its reactivity.

HOMO : The energy of the HOMO is related to the ionization potential and reflects the molecule's ability to donate electrons. A higher HOMO energy indicates a better nucleophile. libretexts.org The location of the HOMO within the molecule indicates the likely site of electrophilic attack.

LUMO : The energy of the LUMO is related to the electron affinity and reflects the molecule's ability to accept electrons. A lower LUMO energy indicates a better electrophile. libretexts.org The location of the LUMO indicates the likely site of nucleophilic attack. The LUMO of imidazopyridine-based boron compounds, for instance, is often localized on the imidazopyridine moiety. researchgate.net

The HOMO-LUMO gap , the energy difference between the HOMO and LUMO, is an indicator of the molecule's kinetic stability. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small HOMO-LUMO gap suggests higher reactivity. libretexts.org

For this compound, FMO analysis can help to predict its behavior in various reactions:

In Suzuki-Miyaura coupling, the interaction between the HOMO of the activated boronate and the LUMO of the Pd(II) intermediate is a key aspect of the transmetalation step.

The electrophilicity of the formyl group's carbonyl carbon can be understood by examining the localization of the LUMO on this part of the molecule.

The nucleophilicity of the pyridine nitrogen can be related to the characteristics of the HOMO.

Molecular OrbitalDescriptionRole in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest-energy molecular orbital that is occupied by electrons.Acts as an electron donor (nucleophile). youtube.com
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is unoccupied by electrons.Acts as an electron acceptor (electrophile). youtube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the kinetic stability and reactivity of the molecule. libretexts.org

Vi. Advanced Research Tools and Analytical Characterization Methodologies

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the chemical structure of (5-Formylpyridin-2-yl)boronic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy offer a comprehensive characterization of the molecule.

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the hydrogen, carbon, and boron environments within the molecule.

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyridine (B92270) ring and the formyl group. The formyl proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.2 ppm. The protons on the pyridine ring exhibit distinct splitting patterns and chemical shifts. For instance, in a study involving a related compound, N-(5-formylpyridin-2-yl)acetamide, the pyridine ring protons were observed as a doublet between δ 8.3 and 8.6 ppm.

¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework. Key resonances include the formyl carbon, which is typically found in the highly deshielded region of δ 190–195 ppm. The carbons of the pyridine ring appear in the aromatic region (approximately δ 120-170 ppm), with their specific shifts influenced by the positions of the formyl and boronic acid substituents. oregonstate.edu

¹¹B NMR: Boron-11 NMR spectroscopy is specifically used to characterize the boron center of the boronic acid. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment. sdsu.edu For tricoordinate boronic acids, the ¹¹B NMR chemical shift is typically observed in the range of 25 to 30 ppm. mdpi.com The addition of a ligand or base to the empty p-orbital of the boron results in an upfield shift compared to the tricoordinate borane. sdsu.edu The specific chemical shift can be influenced by the solvent and pH of the solution. nsf.govnih.gov For example, the cyclic anhydrides of boronic acids, known as boroxines, are found at a slightly lower field, around 33 ppm, compared to their corresponding boronic acids at approximately 30 ppm. sdsu.edu

Table 1: Representative NMR Data for this compound and Related Structures

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Formyl (-CHO) 9.8 - 10.2
¹H Pyridine Ring 8.3 - 8.6
¹³C Formyl Carbon 190 - 195
¹³C Pyridine Ring Carbons 120 - 170
¹¹B Boronic Acid (-B(OH)₂) 25 - 30
¹¹B Boroxine ~33

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for the analysis of boronic acids without the need for derivatization. scirp.org Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ can be readily detected. nih.gov For instance, in the analysis of related formyl-substituted pyridine compounds, LC-MS has been successfully used to confirm the molecular weight. nih.gov The development of ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS) methods allows for high-throughput analysis of a wide range of boronic acids. rsc.org

Electron Ionization Mass Spectrometry (EI/MS): While less common for underivatized boronic acids due to their polarity and thermal lability, EI/MS can be used to analyze volatile derivatives of the compound. This technique provides detailed fragmentation patterns that can aid in structural elucidation.

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Observed Ion
LC-MS ESI (+) [M+H]⁺

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies include:

C=O Stretch (Formyl Group): A strong absorption band is typically observed around 1700 cm⁻¹, which is characteristic of the carbonyl group in an aldehyde.

B-O Stretch (Boronic Acid): The stretching vibration of the boron-oxygen bond in the boronic acid group usually appears in the region of 1300-1400 cm⁻¹. rsc.org

O-H Stretch (Boronic Acid): A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid.

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aldehydic C-H stretch appears as two weak bands between 2700 and 2900 cm⁻¹.

C=N and C=C Stretch (Pyridine Ring): These vibrations appear in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Formyl (-CHO) C=O Stretch ~1700
Boronic Acid (-B(OH)₂) B-O Stretch 1300 - 1400
Boronic Acid (-B(OH)₂) O-H Stretch 3200 - 3600 (broad)
Pyridine Ring C=N, C=C Stretch 1400 - 1600

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

HPLC and UPLC are powerful techniques for separating and quantifying this compound from impurities and other reaction components. These methods offer high resolution and sensitivity.

Reversed-phase HPLC is commonly used, often with a C18 column. waters.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgrsc.org The retention time of the compound is a key parameter for its identification and quantification. Method development often involves screening different columns and mobile phase compositions to achieve optimal separation. waters.com UPLC, with its smaller particle size columns, allows for faster analysis times and higher efficiency compared to traditional HPLC. nih.govrsc.org

While this compound itself is not sufficiently volatile for direct GC-MS analysis, its derivatives can be analyzed using this technique. Derivatization is necessary to increase the volatility and thermal stability of the compound. sigmaaldrich.com A common derivatization method is silylation, where the active hydrogens of the boronic acid hydroxyl groups are replaced with silyl (B83357) groups. sigmaaldrich.com GC-MS analysis of these derivatives can provide valuable information for both qualitative identification and quantitative analysis, particularly in complex matrices. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

In the solid state, boronic acids frequently form dimeric structures through hydrogen bonding between the boronic acid moieties. It is anticipated that this compound would adopt a similar dimeric arrangement. The crystal structure of 2-Bromopyridine-5-boronic acid reveals a planar pyridine ring, with the boronic acid group and the bromine atom lying in the same plane. The molecules pack in the crystal lattice to form an extended network stabilized by intermolecular hydrogen bonds.

Table 1: Crystallographic Data for the Analogous Compound 2-Bromopyridine-5-boronic acid

ParameterValue
CCDC Number184781
Empirical FormulaC5H5BBrNO2
Formula Weight201.82
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)10.334(2)
b (Å)5.1050(10)
c (Å)13.569(3)
α (°)90
β (°)109.93(3)
γ (°)90
Volume (ų)673.4(2)
Z4

Data obtained for the analogous compound 2-Bromopyridine-5-boronic acid. nih.gov

Kinetic and Equilibrium Studies of Reactions

The reactivity of this compound is of significant interest, particularly in reactions such as Suzuki-Miyaura cross-coupling and esterification with diols. Kinetic and equilibrium studies provide quantitative data on reaction rates and the position of chemical equilibria, which are fundamental to understanding and optimizing reaction conditions.

Due to the limited availability of specific kinetic and equilibrium data for this compound, we can draw parallels from studies on analogous compounds. For instance, research on 5-trifluoromethyl-2-formylphenylboronic acid, which also features a formyl group ortho to the boronic acid, sheds light on important equilibrium processes. mdpi.comconsensus.appnih.govnih.govresearchgate.net This compound exists in equilibrium between its open-chain form and a cyclic benzoxaborole form. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents. The electron-withdrawing nature of the pyridine ring in this compound is expected to influence its acidity and equilibrium position in a similar manner.

Table 2: Acidity and Cyclization Equilibrium Data for the Analogous Compound 5-Trifluoromethyl-2-formylphenylboronic acid

PropertyValue
pKa7.65
% Cyclic Isomer (in DMSO)45%
% Cyclic Isomer (in Acetone)30%
% Cyclic Isomer (in Water)15%

Data obtained for the analogous compound 5-Trifluoromethyl-2-formylphenylboronic acid. mdpi.comresearchgate.net

UV-Visible spectroscopy is a widely used technique for determining the rates of chemical reactions in solution. nih.govbath.ac.ukthermofisher.comyoutube.com A UV assay can be employed to monitor reactions involving this compound, provided that one of the reactants or products has a distinct chromophore that absorbs in the UV-Vis region. The change in absorbance at a specific wavelength over time can be directly related to the change in concentration of the absorbing species, allowing for the determination of the reaction rate and rate constant.

For example, in a reaction where this compound is consumed, the rate of disappearance of a reactant or the rate of formation of a product can be followed. By conducting the reaction under pseudo-first-order conditions (where the concentration of one reactant is in large excess), the analysis of the kinetic data is simplified. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to an appropriate integrated rate law.

Table 3: General Parameters for a UV-Vis Kinetic Assay

ParameterDescription
Wavelength (λ_max)The wavelength of maximum absorbance of the species being monitored.
Molar Absorptivity (ε)A measure of how strongly a chemical species absorbs light at a given wavelength.
Path Length (l)The width of the cuvette used for the measurement, typically 1 cm.
Rate LawAn equation that relates the reaction rate to the concentrations of reactants.
Rate Constant (k)A proportionality constant in the rate law that quantifies the rate of a chemical reaction.

Vii. Future Research Directions and Emerging Academic Applications

Innovations in Synthesis and Derivatization Strategies

Future research is anticipated to focus on developing more efficient, scalable, and sustainable synthetic routes to (5-Formylpyridin-2-yl)boronic acid and its analogues. While methods for producing pyridine (B92270) boronic acids exist, often involving the reaction of a halopyridine with a metalating agent followed by a boric acid ester, there is a continuous drive for improvement. google.com The goal is to create economically viable and straightforward processes that yield high-purity materials, which are essential for subsequent applications. google.com

Innovations may arise from the exploration of novel transition-metal-catalyzed reactions, such as those involving palladium, for the borylation of pyridine rings. google.comresearchgate.net The development of methods that tolerate a wider range of functional groups and avoid harsh reaction conditions is a key objective. For instance, procedures that circumvent the need for unstable or scarce starting materials are of high interest. chemrxiv.org

Derivatization strategies are also a burgeoning area of research. The aldehyde group is a prime site for modification, allowing for the synthesis of a diverse library of compounds through reactions like Schiff base formation with primary amines. The boronic acid moiety itself can be transformed into boronate esters, which can exhibit different reactivity and stability profiles. google.com Furthermore, derivatization can be used to fine-tune the electronic properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. cymitquimica.com A notable strategy involves the reaction of boronic acids with diols to form boronate esters, a reversible covalent interaction that is central to many of its applications. nih.gov

Exploration of Novel Catalytic Systems and Sustainable Methodologies

The application of organoboron compounds, including pyridine boronic acids, as catalysts is a rapidly expanding field. nih.gov Boronic acids can act as Lewis acid catalysts or be integrated into more complex catalytic systems. Future work will likely explore the use of this compound and its derivatives in asymmetric catalysis, where the chiral environment can be tailored to produce specific stereoisomers—a critical aspect of pharmaceutical synthesis. researchgate.net

There is a significant push towards developing green and sustainable chemical processes. rsc.org Boric acid, the parent compound of boronic acids, is recognized as a green catalyst. bohrium.com Research is focused on using water as a solvent, employing microwave-assisted reactions to reduce reaction times, and developing catalytic systems that are reusable and generate minimal waste. rsc.orgbohrium.com For example, arylboronic acids have been used in dehydrative C-alkylation reactions, which form C-C bonds with water as the only byproduct. bath.ac.uk The development of such sustainable protocols for reactions involving pyridine boronic acids is a key future direction. chemrxiv.org

The unique electronic properties of the pyridine ring combined with the boronic acid functionality can be harnessed to design novel catalytic cycles. For example, rhodium-catalyzed dearomatization of pyridine derivatives using aryl boronic acids has been reported for synthesizing complex heterocyclic structures. mdpi.com Exploring the catalytic potential of this compound in similar transformations could lead to new synthetic methodologies.

Advanced Functional Materials Design Based on Boronic Acid Chemistry

Boronic acid chemistry is a powerful tool for the rational design of advanced functional materials. wiley.com The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of this field, enabling the creation of "smart" materials that respond to specific stimuli like changes in pH or the presence of glucose. acs.orgmdpi.com

Future research will likely leverage this compound as a versatile building block for a variety of materials:

Biosensors: The specific interaction with diols makes boronic acid-functionalized materials excellent candidates for creating sensors to detect carbohydrates, glycoproteins, and other biologically important molecules containing diol groups. mdpi.com

Drug Delivery Systems: Boronic acid-containing polymers can be designed as nanomaterials for targeted drug delivery. acs.orgmdpi.com These systems can be engineered to release their therapeutic payload in response to the specific microenvironment of diseased tissues, which may have a lower pH or higher concentrations of reactive oxygen species. acs.org

Supramolecular Assemblies: The pyridine nitrogen and the boronic acid group can participate in hydrogen bonding and coordinate covalent bonds, making this compound an ideal component for crystal engineering and the construction of one-, two-, or three-dimensional supramolecular networks. researchgate.netacs.org These materials can have unique optical or electronic properties. researchgate.net

The aldehyde functionality adds another dimension to material design, allowing for post-synthesis modification of the material or for the creation of dynamic covalent networks through imine bond formation. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The most exciting future developments for this compound lie at the crossroads of chemistry and materials science. chemicalbook.com This interdisciplinary approach involves using sophisticated organic synthesis to create tailored molecular building blocks, which are then used to construct functional materials with specific, predictable properties.

Key areas of this interdisciplinary research include:

Optoelectronic Materials: Boron-containing compounds are used in the development of materials for optoelectronics. nih.gov The combination of a pyridine ring and a boronic acid in one molecule offers a platform for creating novel materials with interesting photophysical properties.

Biomaterials: The design of biocompatible materials for applications like tissue engineering and advanced diagnostics is a major research thrust. nih.gov Boronic acid-based hydrogels and polymers are being explored for these purposes due to their unique chemical properties and responsiveness. acs.org

Catalysis and Nanotechnology: Integrating boronic acid-based catalysts onto nanomaterials is a promising strategy for creating highly efficient and recyclable catalytic systems. rsc.org The formyl group on this compound could serve as an anchor point for immobilization onto a solid support.

In essence, the future of this compound research is characterized by a move from the study of the molecule itself to its application in creating complex, functional systems that address challenges in medicine, technology, and sustainable chemistry.

Q & A

Q. What are the optimal synthetic routes for (5-Formylpyridin-2-yl)boronic acid, and how do reaction parameters influence yield?

Answer:

  • Suzuki-Miyaura Coupling : A widely used method for boronic acid synthesis. For example, aryl halides react with boronic acids under palladium catalysis and mild aqueous/organic solvent conditions .
  • Key Parameters :
    • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance boron reactivity.
    • Temperature : Mild conditions (~25–80°C) minimize decomposition of the formyl group .
    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) are common, with base additives (e.g., Na₂CO₃) to neutralize HX byproducts .
  • Yield Optimization : Byproduct formation (e.g., protodeboronation) is mitigated via inert atmospheres and controlled stoichiometry .

Q. How is this compound characterized to confirm structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹¹B NMR (~30 ppm for boronic acids) and ¹H/¹³C NMR (formyl proton at ~9.8 ppm, pyridine ring protons at 7–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-MS detects molecular ions (e.g., [M+H]+ at m/z 179.05) and dehydration products .
  • Chromatography : HPLC with UV detection (λ ~260 nm for pyridine) ensures purity (>98%) .

Advanced Research Questions

Q. How do electronic effects of the formyl group impact reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Nature : The formyl group reduces electron density on the pyridine ring, slowing transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT) show this alters the rate-determining step .
  • Mitigation Strategies :
    • Use electron-rich palladium ligands (e.g., SPhos) to accelerate oxidative addition .
    • Adjust pH to stabilize the boronate intermediate .

Q. What computational tools are used to model this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities with diol-containing proteins (e.g., glycoproteins) .
  • MD Simulations : GROMACS or AMBER simulate boronic acid-diol ester dynamics under physiological conditions .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models elucidate reaction pathways for protease inhibition .

Q. How does this compound perform in glycoprotein sensing, and what are key interference factors?

Answer:

  • Binding Mechanism : Forms reversible esters with 1,2- or 1,3-diols (e.g., glycans on RNase B). Affinity depends on pH (pKa ~7.6) and buffer composition .
  • Interference :
    • Non-specific interactions : Hydrophobic residues (e.g., in avidin) reduce selectivity. Use zwitterionic buffers (e.g., HEPES) to minimize .
    • Competing ions : Cu²+ binds boronic acids (Ka ~1.5×10² M⁻¹); chelators (e.g., EDTA) are recommended .

Q. What analytical challenges arise in detecting trace boronic acid impurities, and how are they addressed?

Answer:

  • LC-MS/MS Methods :
    • MRM Mode : Detects carboxy/methyl phenyl boronic acid impurities at <1 ppm levels in drug substances .
    • Derivatization-Free Workflows : Avoid time-consuming steps by using acidic mobile phases (0.1% formic acid) to enhance ionization .
  • Validation : Follow ICH guidelines for LOD (0.1 ppm), LOQ (0.3 ppm), and linearity (R² >0.99) .

Q. Can this compound serve as a pharmacophore in chemokine receptor antagonists?

Answer:

  • Case Study : SX-517, a boronic acid CXCR1/2 antagonist, inhibits CXCL8-induced ERK phosphorylation (IC₅₀ = 60 nM) via noncompetitive binding .
  • Design Criteria :
    • Boronic Acid Placement : Proximity to sulfanyl groups enhances receptor affinity .
    • Bioisosteric Replacement : Substitute carboxylic acids with boronic acids to improve metabolic stability .

Methodological Comparison Table

Application Technique Key Parameters Reference
Synthesis OptimizationSuzuki-Miyaura CouplingPd catalyst, THF, 60°C, 12h
Glycoprotein InteractionSurface Plasmon Resonance (SPR)pH 8.5, 25°C, borate buffer for elution
Impurity DetectionLC-MS/MS (MRM)C18 column, 0.1% formic acid, ESI+
Biological ActivityCalcium Flux AssayHuman PMNs, CXCL1 stimulation, IC₅₀ = 38 nM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.